molecular formula C25H27N3O2S B2574034 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 383894-49-3

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2574034
CAS No.: 383894-49-3
M. Wt: 433.57
InChI Key: NINUQBMGASWQHF-UHFFFAOYSA-N
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Description

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a tetrahydropyridine ring, and a sulfanyl group, making it an interesting subject for scientific research.

Scientific Research Applications

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the tetrahydropyridine ring through a cyclization reaction. This is followed by the introduction of the cyano group and the sulfanyl group through nucleophilic substitution reactions. The final step involves the acylation of the amine group with 3,4-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The tetrahydropyridine ring can interact with hydrophobic pockets, enhancing binding affinity. The sulfanyl group can form disulfide bonds with thiol groups on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-cyano-6-oxo-4-[4-(methyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
  • **2-({3-cyano-6-oxo-4-[4-(ethyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide provides it with distinct chemical and biological properties. The presence of the cyano group and the sulfanyl group allows for diverse chemical reactivity, while the tetrahydropyridine ring enhances its binding affinity to biological targets. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-15(2)18-6-8-19(9-7-18)21-12-23(29)28-25(22(21)13-26)31-14-24(30)27-20-10-5-16(3)17(4)11-20/h5-11,15,21H,12,14H2,1-4H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUQBMGASWQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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